Histamine, N-TFA-2-fluro-

Description

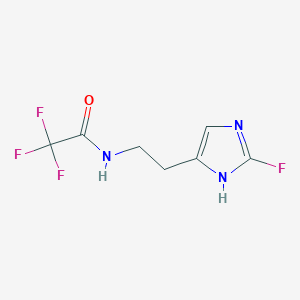

Histamine, N-TFA-2-fluoro- is a synthetic derivative of histamine, modified with a trifluoroacetyl (TFA) group at the nitrogen position and a fluorine atom at the 2-carbon of the imidazole ring. These modifications are designed to alter its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and resistance to enzymatic degradation by diamine oxidase (DAO) .

Properties

Molecular Formula |

C7H7F4N3O |

|---|---|

Molecular Weight |

225.14 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[2-(2-fluoro-1H-imidazol-5-yl)ethyl]acetamide |

InChI |

InChI=1S/C7H7F4N3O/c8-6-13-3-4(14-6)1-2-12-5(15)7(9,10)11/h3H,1-2H2,(H,12,15)(H,13,14) |

InChI Key |

OUFVFQGNGQGNIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)F)CCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with histamine and other structurally or functionally related amines (e.g., tyramine, putrescine, and synthetic histamine derivatives).

*Biological half-life inferred from structural analogs and enzymatic resistance.

Enzymatic Degradation and DAO Interactions

- Histamine : Rapidly degraded by DAO, especially in the presence of competing diamines (e.g., putrescine, cadaverine) at ratios ≥1:4 . DAO activity on histamine is reduced by 40–60% when co-administered with spermidine or spermine .

- N-TFA-2-fluoro-histamine : The TFA group likely sterically hinders DAO binding, while fluorine’s electron-withdrawing effects may stabilize the compound against oxidation. This could mimic the reduced DAO susceptibility observed with putrescine (which lacks DAO affinity) .

Receptor Binding and Physiological Effects

- Histamine : Binds H1 (allergic responses, smooth muscle contraction) and H2 receptors (gastric acid secretion) . Nasal provocation studies show histamine induces sneezing, secretions, and congestion via H1 receptors .

- N-TFA-2-fluoro-histamine : Fluorine’s electronegativity may alter H1/H2 binding kinetics. If H1 affinity is retained, it could exacerbate allergic-like symptoms (e.g., nasal resistance, wheal diameter) . Conversely, reduced DAO degradation might amplify systemic effects, akin to histamine intolerance .

Clinical and Preclinical Implications

- Allergy Models : Native histamine exacerbates eczema by stimulating skin cell proliferation . A fluorinated derivative with prolonged activity could worsen such conditions unless receptor specificity is altered.

- Anti-Inflammatory Contexts : Compounds like curcumin and resveratrol suppress histamine release . N-TFA-2-fluoro-histamine’s stability might counteract such interventions, necessitating higher doses of DAO supplements or alternative blockers .

Research Findings and Data Tables

Table 1: DAO Activity on Histamine vs. Competing Diamines

| Substrate Ratio (Histamine:Competitor) | DAO Activity (mU) | Reduction vs. Histamine Alone |

|---|---|---|

| 1:0 (Histamine alone) | 120 | Baseline |

| 1:1 (Putrescine) | 85 | 29% |

| 1:4 (Cadaverine) | 45 | 63% |

| 1:20 (Spermidine) | 30 | 75% |

N-TFA-2-fluoro-histamine is hypothesized to reduce DAO activity further, similar to spermidine’s effect .

Q & A

Q. How should researchers handle conflicting results between in silico predictions and in vitro assays?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer ionic strength, cell membrane integrity) and compound stability (e.g., degradation in DMSO). Perform molecular dynamics simulations to assess binding mode variability. Use consensus scoring from multiple prediction models (e.g., MOE, ATOM) to identify robust candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.